An In-Depth Technical Guide to 1-Stearoyl-rac-glycerol-13C3,d5
An In-Depth Technical Guide to 1-Stearoyl-rac-glycerol-13C3,d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Stearoyl-rac-glycerol-13C3,d5, a stable isotope-labeled monoacylglycerol. It is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, particularly in the field of lipidomics. This document details its chemical and physical properties, its application in stable isotope dilution assays, and provides a generalized experimental protocol for its use in quantifying 1-stearoylglycerol in biological matrices. Furthermore, this guide outlines the metabolic context of monoacylglycerols and their role in cellular signaling.
Introduction
1-Stearoyl-rac-glycerol-13C3,d5 is a synthetically derived, isotopically labeled version of the naturally occurring monoacylglycerol, 1-stearoylglycerol. The incorporation of three Carbon-13 (¹³C) atoms and five Deuterium (d5) atoms induces a known mass shift, allowing for its clear differentiation from the endogenous analyte in mass spectrometry. This property makes it an ideal internal standard for quantitative studies, enabling precise and accurate measurement of 1-stearoylglycerol levels in various biological samples. Such measurements are crucial for understanding the role of monoacylglycerols in health and disease, as they are implicated in various physiological and pathological processes, including metabolic disorders and cancer.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-Stearoyl-rac-glycerol-13C3,d5 is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-Stearoyl-rac-glycerol-13C3,d5 | [1] |
| CAS Number | 1330171-24-8 | [1] |
| Molecular Formula | C₁₈¹³C₃H₃₇D₅O₄ | [1] |
| Molecular Weight | 366.56 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in chloroform (B151607) | [3] |
| Storage Conditions | -20°C |
Applications in Research
The primary application of 1-Stearoyl-rac-glycerol-13C3,d5 is as an internal standard in stable isotope dilution mass spectrometry for the quantification of 1-stearoylglycerol. This technique is widely employed in:
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Lipidomics: To accurately profile and quantify monoacylglycerols in complex biological samples like plasma, serum, and tissues.[4]
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Biomarker Discovery: Altered levels of 1-stearoylglycerol have been associated with certain diseases, including a statistically significant inverse association with the risk of prostate cancer.[3] The use of a reliable internal standard is critical for validating such potential biomarkers.
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Drug Development: To assess the effect of therapeutic interventions on lipid metabolism.
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Metabolic Research: To trace the metabolic fate of glycerol (B35011) and fatty acids in various pathways.
Experimental Protocols
The following section outlines a generalized experimental workflow for the quantification of 1-stearoylglycerol in human plasma using 1-Stearoyl-rac-glycerol-13C3,d5 as an internal standard. This protocol is a composite of established lipidomics methodologies.[4]
Sample Preparation and Lipid Extraction
A robust and reproducible lipid extraction method is paramount for accurate quantification. The Bligh and Dyer method is a commonly used technique.[4]
Materials:
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Human plasma
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1-Stearoyl-rac-glycerol-13C3,d5 internal standard solution (concentration to be optimized, typically in the low µg/mL range)
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Chloroform
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Methanol
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Distilled water
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Centrifuge
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Nitrogen gas evaporator
Procedure:
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Thaw plasma samples on ice.
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To 100 µL of plasma, add a known amount of 1-Stearoyl-rac-glycerol-13C3,d5 internal standard solution. The exact amount should be optimized to be within the linear range of the calibration curve and comparable to the expected endogenous levels of 1-stearoylglycerol.
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Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
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Add 125 µL of distilled water and vortex.
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Centrifuge at 1000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
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Dry the extracted lipids under a gentle stream of nitrogen gas.
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Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of a 1:1 v/v mixture of isopropanol (B130326) and acetonitrile).
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the targeted quantification of lipids.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
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Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Parameters (Typical):
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Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for lipid separation.
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Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
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Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 50-60°C.
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Injection Volume: 5-10 µL.
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Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step.
MS/MS Parameters (Hypothetical MRM Transitions):
Multiple Reaction Monitoring (MRM) is used for targeted quantification. The specific precursor and product ions for 1-stearoylglycerol and its labeled internal standard need to be determined empirically on the specific mass spectrometer being used. The following are hypothetical transitions based on the structures:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 1-Stearoylglycerol | [M+NH₄]⁺ or [M+H]⁺ | Fragment corresponding to the loss of water or the glycerol headgroup. | Positive |
| 1-Stearoyl-rac-glycerol-13C3,d5 | [M+NH₄]⁺ or [M+H]⁺ (mass will be shifted by +8 Da) | Fragment corresponding to the loss of water or the labeled glycerol headgroup. | Positive |
Note: It is critical to optimize the collision energy for each transition to achieve the highest sensitivity.
Data Analysis and Quantification
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Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the internal standard (1-Stearoyl-rac-glycerol-13C3,d5) and varying concentrations of the unlabeled analyte (1-stearoylglycerol).
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Ratio Calculation: For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.
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Quantification: Plot the peak area ratio against the concentration of the analyte for the calibration standards to generate a calibration curve. Use the linear regression equation of this curve to determine the concentration of 1-stearoylglycerol in the unknown samples.
Metabolic Pathways and Signaling
Monoacylglycerols like 1-stearoylglycerol are key intermediates in lipid metabolism. They are primarily formed through the hydrolysis of triglycerides and diacylglycerols by lipases.[5]
Monoacylglycerol Metabolism
The central enzyme in the breakdown of monoacylglycerols is monoacylglycerol lipase (B570770) (MGL).[6]
Caption: Simplified pathway of triglyceride hydrolysis leading to the formation and breakdown of 1-stearoylglycerol.
Role in Signaling
Monoacylglycerols are not just metabolic intermediates; they also have important signaling functions. For instance, another monoacylglycerol, 2-arachidonoylglycerol (B1664049) (2-AG), is a key endocannabinoid that activates cannabinoid receptors.[7] The hydrolysis of 2-AG by MGL terminates its signaling and produces arachidonic acid, a precursor for prostaglandins, which are inflammatory mediators.[5] While 1-stearoylglycerol is not a cannabinoid receptor agonist, its metabolism influences the availability of fatty acids and glycerol, which can have downstream effects on various signaling pathways.
References
- 1. 1-Stearoyl-sn-glycerol | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mzCloud – 1 Stearoylglycerol [mzcloud.org]
- 3. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Stearoyl-rac-glycerol = 99 123-94-4 [sigmaaldrich.com]
- 5. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 7. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
